molecular formula C10H13NO4 B1614476 2,6-Diethoxyisonicotinic acid CAS No. 5397-75-1

2,6-Diethoxyisonicotinic acid

Cat. No. B1614476
CAS RN: 5397-75-1
M. Wt: 211.21 g/mol
InChI Key: OFJQIZRFVUOCFM-UHFFFAOYSA-N
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Description

2,6-Diethoxyisonicotinic acid is a chemical compound with the molecular formula C10H13NO4 . It has a molecular weight of 211.22 . The IUPAC name for this compound is 2,6-diethoxyisonicotinic acid .


Molecular Structure Analysis

The InChI code for 2,6-Diethoxyisonicotinic acid is 1S/C10H13NO4/c1-3-14-8-5-7 (10 (12)13)6-9 (11-8)15-4-2/h5-6H,3-4H2,1-2H3, (H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2,6-Diethoxyisonicotinic acid is a solid substance .

Scientific Research Applications

Antioxidant and Bioprotective Activities

1,4-Dihydroisonicotinic acid derivatives, closely related to 2,6-Diethoxyisonicotinic acid, demonstrate significant antioxidant and bioprotective activities. They protect liver cells from oxidative damage and exhibit potent antioxidant properties at non-toxic concentrations. This makes them superior to some well-known antioxidants like Trolox in certain cell cultures (Borović et al., 2006).

Effects on Breast and Prostate Cancer

Fatty acids, including derivatives of 2,6-Diethoxyisonicotinic acid, impact the growth of breast and prostate cancers. The influence of these compounds on eicosanoid metabolism suggests interactions with growth factors and oncogenes, which may have implications for cancer progression (Rose, 1997).

Neuroprotection

Compounds like 2,6-Diethoxyisonicotinic acid have shown neuroprotective effects, particularly in stroke models. This is achieved through activation of certain receptors on monocytes/macrophages, leading to neuroprotective signaling (Rahman et al., 2014).

Dietary Requirements and Health Implications

Studies on the dietary requirements of fatty acids, including derivatives like 2,6-Diethoxyisonicotinic acid, emphasize their importance in normal growth, development, and in reducing chronic diseases. Their balance in the diet is crucial for homeostasis and normal development (Simopoulos, 2000).

Future Directions

One study suggests that derivatives of isonicotinic acid, such as 2,6-Diethoxyisonicotinic acid, could potentially be used to stimulate the immune system of plants, making them resistant to infections . This could be a promising direction for future research.

properties

IUPAC Name

2,6-diethoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-3-14-8-5-7(10(12)13)6-9(11-8)15-4-2/h5-6H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJQIZRFVUOCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=N1)OCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277797
Record name 2,6-Diethoxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diethoxyisonicotinic acid

CAS RN

5397-75-1
Record name NSC4259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Diethoxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Zhao, L Huang, Y Wang, K Feng… - The Journal of …, 2021 - ACS Publications
A practicable strategy to a reversible mechanochromic material featuring interconversion of classical/frustrated Brönsted pairs has been established. We report the mechanochromic …
Number of citations: 6 pubs.acs.org
S Yoshida, M Asai - Chemical and Pharmaceutical Bulletin, 1959 - jstage.jst.go.jp
There are numerous works on the infrared absorption spectra of carboxylic acids, the representatives among them being the works of Flett,” Hadéi and Sheppard,” and Corish.” However…
Number of citations: 26 www.jstage.jst.go.jp
A Blaser, HS Sutherland, AST Tong, PJ Choi… - Bioorganic & Medicinal …, 2019 - Elsevier
The ATP-synthase inhibitor bedaquiline is effective against drug-resistant tuberculosis but is extremely lipophilic (clogP 7.25) with a very long plasma half-life. Additionally, inhibition of …
Number of citations: 48 www.sciencedirect.com
HS Sutherland, AST Tong, PJ Choi, A Blaser… - Bioorganic & Medicinal …, 2019 - Elsevier
Bedaquiline is a new drug of the diarylquinoline class that has proven to be clinically effective against drug-resistant tuberculosis, but has a cardiac liability (prolongation of the QT …
Number of citations: 79 www.sciencedirect.com
HS Sutherland, AST Tong, PJ Choi, D Conole… - Bioorganic & medicinal …, 2018 - Elsevier
Replacing the naphthalene C-unit of the anti-tuberculosis drug bedaquiline with a range of bicyclic heterocycles of widely differing lipophilicity gave analogs with a 4.5-fold range in …
Number of citations: 67 www.sciencedirect.com

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